molecular formula C8H11FIN3 B1422555 N'-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide CAS No. 1269181-33-0

N'-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide

Cat. No. B1422555
M. Wt: 295.1 g/mol
InChI Key: AQAJDXMFCQXSKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N’-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide” is a chemical compound with the molecular formula C8H11FIN3 and a molecular weight of 295.1 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C8H11FIN3 . For a more detailed analysis of its structure, you may need to refer to a specific resource or database that provides structural information for this compound.


Physical And Chemical Properties Analysis

This compound’s physical and chemical properties, such as its melting point, boiling point, and density, are not specified in the available resources . For detailed information, you may need to refer to a specific chemical database or resource.

Scientific Research Applications

Synthesis and Crystal Structure

  • Researchers Hao et al. (2017) synthesized a compound closely related to your query, using 4-fluoro-2-isocyanato-1-methylbenzene and 4-morpholino-1H-indazol-3-amine. This compound showed potential in inhibiting cancer cell proliferation (Hao et al., 2017).

Chemical Reactions and Derivatives

  • The reaction of fluoro-2,4-dinitrobenzene with amino-acids and peptides has been a subject of study, indicating a possible connection to your query's chemical group. This research by Tonge (1962) explored the quantitative assay of N-terminal amino-acids (Tonge, 1962).
  • In a study by Sutton et al. (1972), a similar compound, 1-fluoro-2-nitro-4-trimethylammoniobenzene iodide, was evaluated as a protein-solubilizing reagent, indicating potential applications in protein structure studies (Sutton et al., 1972).

Application in Antitumor and Anticancer Research

  • Butler et al. (2013) synthesized N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, which showed cytotoxic effects on breast cancer cell lines. This research demonstrates the potential of fluorinated benzene-carboxamide derivatives in anticancer treatments (Butler et al., 2013).

Biochemical and Pharmacological Studies

  • The work of Moustafa et al. (2021) on carboximidamides derived from cyanamides, including compounds linked with a pyrimidine moiety, highlights the potential for such compounds in biomedical applications, particularly in anti-hyperglycemic therapies (Moustafa et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources . It’s important to handle all chemical compounds with appropriate safety measures, especially when they are used for research purposes.

properties

IUPAC Name

N-amino-4-fluoro-N'-methylbenzenecarboximidamide;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3.HI/c1-11-8(12-10)6-2-4-7(9)5-3-6;/h2-5H,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAJDXMFCQXSKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(C1=CC=C(C=C1)F)NN.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide
Reactant of Route 2
N'-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide
Reactant of Route 3
N'-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide
Reactant of Route 4
N'-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide
Reactant of Route 5
N'-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide
Reactant of Route 6
N'-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide

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